8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid compound with the molecular formula and a molar mass of 220.35 g/mol. It is characterized by its unique structure, which includes a hydroxyl group at the 8th position of the alpha-gurjunene framework. This compound is primarily sourced from the essential oils of various plants, notably from Sarcandra glabra, a herb known for its medicinal properties.
The synthesis of 8alpha-Hydroxy-alpha-gurjunene can be achieved through various organic synthesis techniques. One common method involves the multi-step synthesis starting from alpha-gurjunene, where specific reagents are used to introduce the hydroxyl functional group at the 8th carbon position.
The molecular structure of 8alpha-Hydroxy-alpha-gurjunene features a cyclopropane ring fused to a bicyclic system, with a hydroxyl group (-OH) substituent:
CC1=CCC(C=CCC(=CCC1)C)(C)C
8alpha-Hydroxy-alpha-gurjunene can undergo various chemical reactions typical of sesquiterpenoids:
These reactions are generally facilitated by catalysts or specific reaction conditions (e.g., temperature, pH), which influence the outcome and efficiency of the transformations .
The mechanism of action of 8alpha-Hydroxy-alpha-gurjunene involves its interaction with biological targets such as enzymes and receptors:
Relevant analyses show that these properties influence its utility in formulations for therapeutic and cosmetic applications .
8alpha-Hydroxy-alpha-gurjunene has several scientific uses:
Research continues into its efficacy and safety profiles, aiming to expand its applications in both medicinal and industrial contexts .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: